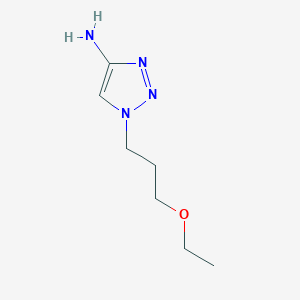![molecular formula C14H9BrClNOS B13479396 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile](/img/structure/B13479396.png)
4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a bromine atom, a methoxy group, a sulfanyl linkage, and a chlorobenzonitrile moiety, making it a versatile molecule for chemical reactions and studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 5-bromo-2-methoxyphenyl thiol with 2-chlorobenzonitrile under specific conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl and nitrile groups can form interactions with active sites, influencing the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(5-Bromo-2-methoxyphenyl)sulfonyl]morpholine
- 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]benzonitrile
- 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]oxane
Uniqueness
4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile is unique due to the presence of both a sulfanyl and a chlorobenzonitrile group, which provides distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C14H9BrClNOS |
|---|---|
Molekulargewicht |
354.6 g/mol |
IUPAC-Name |
4-(5-bromo-2-methoxyphenyl)sulfanyl-2-chlorobenzonitrile |
InChI |
InChI=1S/C14H9BrClNOS/c1-18-13-5-3-10(15)6-14(13)19-11-4-2-9(8-17)12(16)7-11/h2-7H,1H3 |
InChI-Schlüssel |
HYSFHFYCAITNRN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)Br)SC2=CC(=C(C=C2)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(Oxetan-3-yl)amino]phenol](/img/structure/B13479344.png)
![7-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13479350.png)
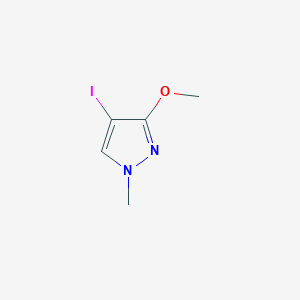
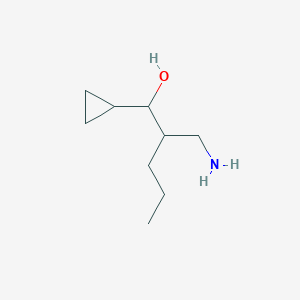
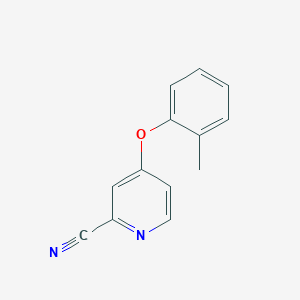
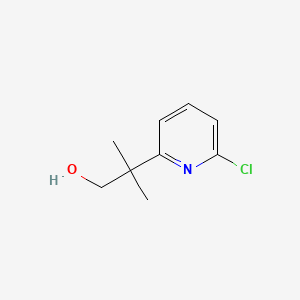
![4-(Propan-2-yloxy)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13479388.png)
